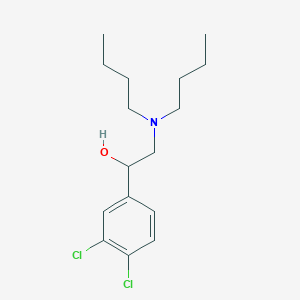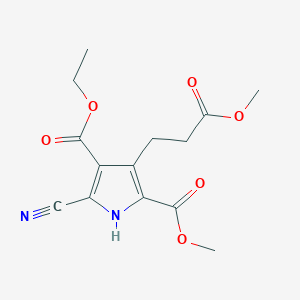
4-Ethyl 2-methyl 5-cyano-3-(3-methoxy-3-oxopropyl)-1h-pyrrole-2,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl 2-methyl 5-cyano-3-(3-methoxy-3-oxopropyl)-1h-pyrrole-2,4-dicarboxylate is a complex organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl 2-methyl 5-cyano-3-(3-methoxy-3-oxopropyl)-1h-pyrrole-2,4-dicarboxylate typically involves multi-step organic reactions One common approach is the condensation of appropriate starting materials under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced efficiently and cost-effectively.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl 2-methyl 5-cyano-3-(3-methoxy-3-oxopropyl)-1h-pyrrole-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific substituents with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studying enzyme interactions or as a probe in biochemical assays.
Medicine: The compound’s potential bioactivity could be explored for developing new pharmaceuticals or therapeutic agents.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of 4-Ethyl 2-methyl 5-cyano-3-(3-methoxy-3-oxopropyl)-1h-pyrrole-2,4-dicarboxylate would depend on its specific interactions with molecular targets. For instance, if used in a biological context, it might interact with enzymes or receptors, modulating their activity through binding or inhibition. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
4-Ethyl 2-methyl 5-cyano-3-(3-hydroxy-3-oxopropyl)-1h-pyrrole-2,4-dicarboxylate: Similar structure but with a hydroxy group instead of a methoxy group.
4-Ethyl 2-methyl 5-cyano-3-(3-methoxy-3-oxopropyl)-1h-pyrrole-2,4-dicarboxamide: Similar structure but with an amide group instead of an ester group.
Uniqueness
The uniqueness of 4-Ethyl 2-methyl 5-cyano-3-(3-methoxy-3-oxopropyl)-1h-pyrrole-2,4-dicarboxylate lies in its specific combination of substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, as it can undergo a wide range of chemical transformations and interact with different molecular targets.
Propiedades
Número CAS |
6275-66-7 |
|---|---|
Fórmula molecular |
C14H16N2O6 |
Peso molecular |
308.29 g/mol |
Nombre IUPAC |
4-O-ethyl 2-O-methyl 5-cyano-3-(3-methoxy-3-oxopropyl)-1H-pyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C14H16N2O6/c1-4-22-13(18)11-8(5-6-10(17)20-2)12(14(19)21-3)16-9(11)7-15/h16H,4-6H2,1-3H3 |
Clave InChI |
IMHWYJMVQHGWHO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(NC(=C1CCC(=O)OC)C(=O)OC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Amino-4-hydroxy-3-[(E)-phenyldiazenyl]naphthalene-2,7-disulfonic acid](/img/structure/B14729821.png)
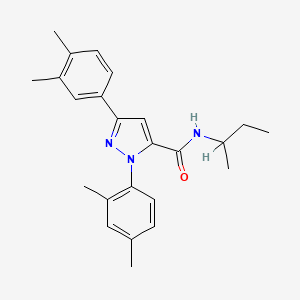
![[1,1'-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-2'-methyl-](/img/structure/B14729844.png)
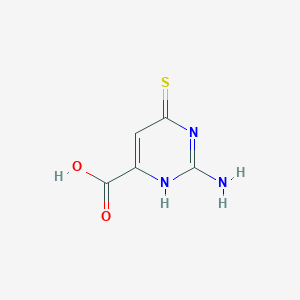

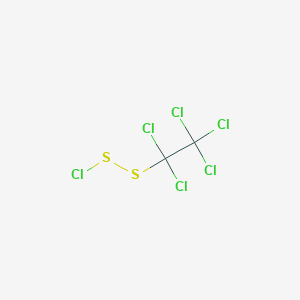

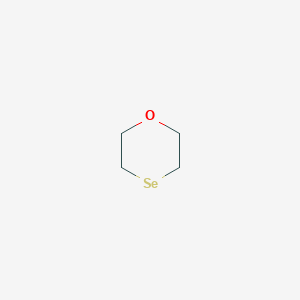
![2-[(6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B14729886.png)
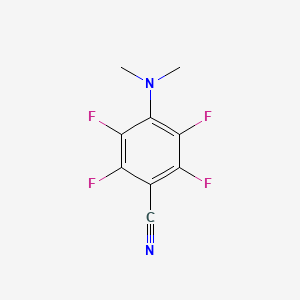
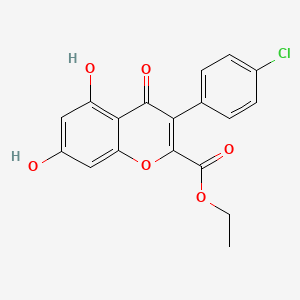
![{[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid](/img/structure/B14729906.png)
